Cas no 2642363-16-2 ((9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate)

(9H-Fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected amine derivative, commonly employed in peptide synthesis and organic chemistry applications. The Fmoc group provides selective protection for amines, enabling controlled deprotection under mild basic conditions while remaining stable to acidic environments. This compound features a phenylpentenyl side chain, which may enhance solubility or facilitate further functionalization in synthetic pathways. Its structural design ensures compatibility with solid-phase peptide synthesis (SPPS) protocols, offering efficient coupling and high purity yields. The product is particularly valuable in the preparation of complex peptides or modified amino acid derivatives, where orthogonal protection strategies are required.
(9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate structure
2642363-16-2 structure
Product Name:(9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate
CAS No:2642363-16-2
MF:C27H27NO2
MW:397.50878739357
CID:5811082
PubChem ID:165993235
Update Time:2025-05-25

(9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2642363-16-2
    • (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate
    • EN300-37396871
    • Inchi: 1S/C27H27NO2/c1-19(2)16-21(17-20-10-4-3-5-11-20)28-27(29)30-18-26-24-14-8-6-12-22(24)23-13-7-9-15-25(23)26/h3-15,21,26H,1,16-18H2,2H3,(H,28,29)
    • InChI Key: OEQOOVNZMSIVAT-UHFFFAOYSA-N
    • SMILES: O(C(NC(CC(=C)C)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 397.204179104g/mol
  • Monoisotopic Mass: 397.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 8
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate (CAS No. 2642363-16-2)

The compound (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate, identified by its CAS No. 2642363-16-2, is a specialized organic molecule with significant applications in pharmaceutical research and synthetic chemistry. This carbamate derivative is characterized by its unique structural features, including a fluorenylmethyl group and a phenylpentenyl moiety, which contribute to its reactivity and utility in various chemical transformations. Researchers and industry professionals are increasingly interested in this compound due to its potential role in drug discovery and development.

One of the key reasons for the growing attention toward (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate is its relevance in the synthesis of peptide-based therapeutics. The fluorenylmethyloxycarbonyl (Fmoc) group, a well-known protecting group in peptide chemistry, is a critical component of this molecule. This feature aligns with current trends in biotechnology, where Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). As the demand for peptide drugs and biologics rises, compounds like this are gaining traction in both academic and industrial settings.

In addition to its applications in peptide synthesis, CAS No. 2642363-16-2 is also explored for its potential in material science. The phenylpentenyl side chain introduces unsaturated bonds, which can be leveraged for polymerization or cross-linking reactions. This makes the compound a candidate for developing advanced polymeric materials with tailored properties. Such materials are increasingly sought after in fields like biomedical engineering and nanotechnology, where custom-designed polymers play a pivotal role.

From a synthetic chemistry perspective, the compound's structure offers versatility. The carbamate functional group is known for its stability and reactivity, making it a valuable intermediate in organic synthesis. Chemists are particularly interested in how this molecule can be modified to create new derivatives with enhanced biological or physical properties. Recent studies have highlighted the importance of carbamate-based compounds in medicinal chemistry, further driving interest in this area.

The safety and handling of (9H-fluoren-9-yl)methyl N-(4-methyl-1-phenylpent-4-en-2-yl)carbamate are also topics of discussion among researchers. While the compound is not classified as hazardous, proper laboratory practices are essential to ensure its stability and efficacy. This aligns with broader industry trends emphasizing green chemistry and sustainable practices, where minimizing waste and optimizing reaction conditions are prioritized.

In summary, CAS No. 2642363-16-2 represents a fascinating intersection of chemistry, biology, and materials science. Its unique structure and functional groups make it a valuable tool for researchers exploring new frontiers in drug development and material design. As the scientific community continues to uncover its potential, this compound is poised to play an increasingly important role in cutting-edge research and innovation.

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